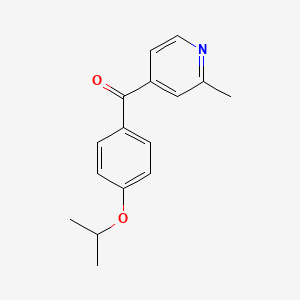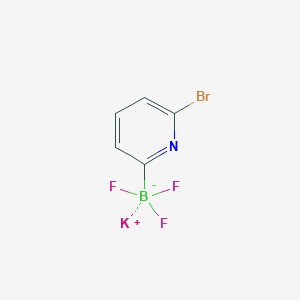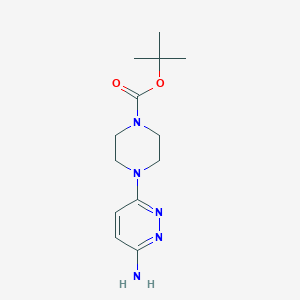![molecular formula C11H7ClFNO2 B1392347 3-(Chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one CAS No. 1142199-21-0](/img/structure/B1392347.png)
3-(Chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one
Descripción general
Descripción
3-(Chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one (CFPO) is a chemical compound that has been studied for its potential applications in scientific research. CFPO is a heterocyclic compound with a five-membered ring structure containing an oxazole group and a fluorine-substituted methylene group. It is an important intermediate in the synthesis of several pharmaceuticals and is also used as a catalyst in organic synthesis.
Aplicaciones Científicas De Investigación
Photophysical and Nonlinear Optical Behavior
- A study reported the design, synthesis, and evaluation of novel compounds structurally related to 3-(Chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one, focusing on their third-order nonlinear optical properties. These compounds showed significant absorption and emission wavelengths in various solvents, indicating potent optical limiting behavior, especially with certain electron donor substituents (Murthy et al., 2013).
- Another study on similar oxazolone derivatives highlighted their high two-photon absorption cross-sections, implying their efficacy as nonlinear fluorophores. The presence of strong electron donor and acceptor groups contributed to their performance in this domain (Rodrigues et al., 2012).
Structural Characterization and Synthesis
- The synthesis of (Chloromethyl)bis(4-fluorophenyl)methylsilane, an intermediate of fungicide flusilazole, was explored in a study, emphasizing its industrial production and potential for cost reduction. The research detailed the synthesis process and structural characterization, indicating its high purity and yield, providing a basis for its industrialized production (Xiang-li, 2013).
- Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles were synthesized and characterized, revealing significant structural insights. The study presented the synthesis method and structural details through single crystal diffraction (Kariuki et al., 2021).
Fluorescence and Polymerization Properties
- A research delved into the synthesis and spectroscopic characterization of novel oxazol-5-one fluorophores. The study highlighted their potential in emitting blue and green light, with varying emission maxima influenced by conjugation extent and solvent polarity. Additionally, the ability of these oxazolones to undergo polymerization was investigated, revealing their application potential in material sciences (Urut et al., 2018).
Antimicrobial Properties
- New derivatives of 3-[5-(2-oxo-2H-3-chromenyl)-1,3-oxazol-2-yl]-1,3-thiazolan-4-ones were synthesized and tested for their antimicrobial properties against various bacterial strains. The study confirmed the potent inhibitory activity of certain compounds, positioning them as promising candidates for further drug development (Reddy et al., 2010).
Propiedades
IUPAC Name |
3-(chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO2/c12-6-10-8(11(15)16-14-10)5-7-3-1-2-4-9(7)13/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZYGTZIZOEBFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=NOC2=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B1392283.png)


